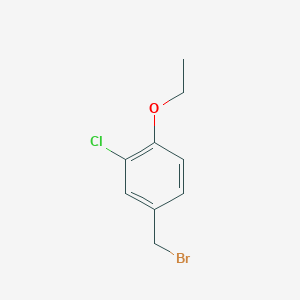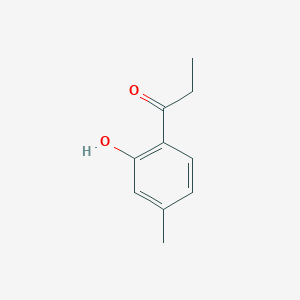
Methyl 3-chloro-5-methylpyridazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-5-methylpyridazine-4-carboxylate is a heterocyclic organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 5-position, a chlorine atom at the 3-position, and a carboxylate ester group at the 4-position. These structural features confer unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-methylpyridazine-4-carboxylate typically involves the chlorination of 5-methylpyridazine-4-carboxylate. One common method includes the reaction of 5-methylpyridazine-4-carboxylate with thionyl chloride (SOCl₂) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming pyridazine N-oxides. Reduction reactions can also occur, particularly at the carboxylate ester group, leading to the formation of corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyridazines.
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Alcohols or aldehydes derived from the ester group.
科学研究应用
Methyl 3-chloro-5-methylpyridazine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, potentially leading to the discovery of new drugs or agrochemicals.
Medicine: Research into its derivatives may reveal pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism by which Methyl 3-chloro-5-methylpyridazine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
相似化合物的比较
Methyl 3-chloropyridazine-4-carboxylate: Lacks the methyl group at the 5-position.
Methyl 5-methylpyridazine-4-carboxylate: Lacks the chlorine atom at the 3-position.
3-Chloro-5-methylpyridazine-4-carboxylic acid: The carboxylate ester group is replaced by a carboxylic acid group.
Uniqueness: Methyl 3-chloro-5-methylpyridazine-4-carboxylate is unique due to the combined presence of the chlorine atom, methyl group, and carboxylate ester. This combination of substituents enhances its reactivity and potential for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
methyl 3-chloro-5-methylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-9-10-6(8)5(4)7(11)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLBZCYTBOEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=C1C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092300-49-5 |
Source


|
| Record name | methyl 3-chloro-5-methylpyridazine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2734081.png)


![2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2734085.png)
![5-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-methyl-2-nitrobenzamide](/img/structure/B2734089.png)
![4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2734091.png)



![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)

![N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2734101.png)


